6-Amino-2-thiouracil-13C

Description

Properties

IUPAC Name |

6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYRKDBDBILSD-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-2-thiouracil-13C chemical structure and properties

An In-depth Technical Guide to 6-Amino-2-thiouracil-¹³C: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Amino-2-thiouracil-¹³C, a stable isotope-labeled compound of significant interest to researchers in drug development, metabolomics, and analytical chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and, most critically, its application as an internal standard in quantitative mass spectrometry. This document is designed to provide not just procedural steps but also the scientific rationale behind its use, empowering researchers to leverage this tool with confidence and precision.

Introduction: The Significance of Isotopic Labeling

6-Amino-2-thiouracil is a pyrimidine derivative that serves as a foundational scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The introduction of stable isotopes, such as Carbon-13 (¹³C), into its molecular structure does not alter its chemical properties but provides a distinct mass signature. This seemingly subtle modification is transformative for analytical applications.

The ¹³C label makes 6-Amino-2-thiouracil-¹³C an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis[4]. Unlike structural analogs or deuterated standards, which can exhibit different chromatographic behavior or be subject to isotopic exchange, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte and are chemically indistinguishable during sample preparation and ionization[5]. This ensures the highest possible accuracy and precision in quantifying target analytes in complex biological matrices[6][7].

Chemical Identity and Physicochemical Properties

The defining characteristic of 6-Amino-2-thiouracil-¹³C is the incorporation of one or more ¹³C atoms into its pyrimidine ring. A common commercially available variant is 6-Amino-2-thiouracil-¹³C₂, where two carbon atoms are replaced with their heavier stable isotope[8].

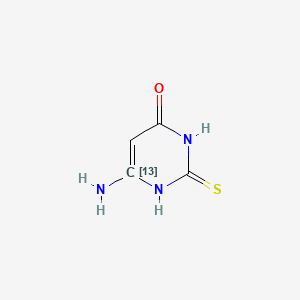

Chemical Structure:

Figure 1: General structure of 6-Amino-2-thiouracil. For 6-Amino-2-thiouracil-¹³C₂, the ¹³C isotopes are typically incorporated into the pyrimidine backbone (e.g., at positions C2 and C4).

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidin-4-one | [9] |

| Molecular Formula | Unlabeled: C₄H₅N₃OSLabeled: C₂¹³C₂H₅N₃OS | [8][9] |

| Molecular Weight | Unlabeled: 143.17 g/mol Labeled (¹³C₂): 145.15 g/mol | [8][10][11] |

| CAS Number | Unlabeled: 1004-40-6Labeled (¹³C₂): 1330170-14-3 | [8][10] |

| Appearance | White to off-white solid | [10] |

| Purity | Typically ≥98% | [10][11] |

Synthesis and Isotopic Labeling Strategy

The synthesis of 6-Amino-2-thiouracil is a well-established condensation reaction. To produce the ¹³C-labeled version, the isotopic label must be introduced via one of the key starting materials. A common and efficient method involves the reaction of a ¹³C-labeled thiourea with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide[12].

Causality in Synthesis Design: The choice of ¹³C-labeled thiourea is strategic. Thiourea provides both the C2 carbon and the sulfur atom of the final pyrimidine ring. Using a doubly-labeled thiourea (e.g., ¹³C-thiourea where the carbon is ¹³C and one nitrogen is ¹⁵N) or reacting it with a ¹³C-labeled ethyl cyanoacetate allows for precise placement of the isotopic labels in the core heterocyclic structure. This is crucial for its function as an internal standard, as the label must be in a stable position that is not lost during metabolic processes if it were to be used as a tracer.

Step-by-Step Synthesis Protocol for 6-Amino-2-thiouracil-¹³C₂

This protocol is adapted from established procedures for the synthesis of the unlabeled compound[12].

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Thiourea-¹³C₂ (hypothetical, with ¹³C at the carbonyl and another ring position precursor)

-

Ethyl Cyanoacetate

-

Deionized Water

-

Glacial Acetic Acid

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1 equivalent) in absolute ethanol with stirring. This exothermic reaction generates the sodium ethoxide base required for the condensation.

-

Reactant Dissolution: To the freshly prepared sodium ethoxide solution, add Thiourea-¹³C₂ (1 equivalent) and stir until it is completely dissolved.

-

Condensation Reaction: Add ethyl cyanoacetate (1 equivalent) to the solution. Heat the reaction mixture to reflux for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water dropwise until the resulting sodium salt of the product is fully dissolved.

-

Acidification: Precipitate the final product by acidifying the solution with glacial acetic acid until the pH is approximately 5-6.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified 6-Amino-2-thiouracil-¹³C₂ under vacuum to a constant weight.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 6-Amino-2-thiouracil-¹³C₂.

Application as an Internal Standard in LC-MS/MS

The primary and most valuable application of 6-Amino-2-thiouracil-¹³C is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution: The methodology involves adding a known concentration of the ¹³C-labeled IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process[4]. Because the IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of sample loss, thus providing highly accurate and precise results[5].

Experimental Protocol: Quantification of a Thiouracil-Analog Drug in Human Plasma

This protocol outlines the use of 6-Amino-2-thiouracil-¹³C₂ as an IS to quantify a hypothetical drug, "Drug-X," which shares a similar core structure.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Drug-X (the analyte) in a suitable solvent (e.g., methanol).

-

Prepare a 1 mg/mL stock solution of 6-Amino-2-thiouracil-¹³C₂ (the IS) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Drug-X stock solution to create a series of working solutions. Spike these into blank human plasma to create calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare QCs at low, medium, and high concentrations in the same manner using a separate weighing of the Drug-X standard.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the IS working solution (e.g., at 500 ng/mL). Vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard reverse-phase C18 column.

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Drug-X: e.g., Q1: 144.1 -> Q3: 101.1 (hypothetical)

-

IS (6-Amino-2-thiouracil-¹³C₂): Q1: 146.1 -> Q3: 103.1 (hypothetical, mass shift of +2 Da)

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Drug-X in the unknown samples and QCs from the calibration curve.

-

Bioanalytical Workflow Diagram

Caption: Workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.

Conclusion

6-Amino-2-thiouracil-¹³C is a powerful tool for modern scientific research, particularly in the realm of drug development and quantitative analysis. Its synthesis from ¹³C-labeled precursors provides a chemically identical but mass-shifted analog to its unlabeled counterpart, fulfilling the ideal requirements for an internal standard. By understanding the principles behind its synthesis and application, researchers can implement robust, accurate, and precise bioanalytical methods, ensuring the integrity and reliability of their data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1201441, 6-Amino-2-thiouracil. Available at: [Link]

- Bartkowiak, G., Gawron, K., Popenda, L., & Schroeder, G. (2013). Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives. XVI International Symposium „Advances in the Chemistry of Heteroorganic Compounds”.

-

Journal of Pharmacy & Pharmacognosy Research (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Available at: [Link]

- El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues. Mansoura Journal of Chemistry.

- Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry.

- Al-Issa, S. A. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)- ones and their antimicrobial activity. RSC Advances.

-

Pharmaffiliates. 6-Amino-2-thiouracil-13C2. Available at: [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Mohamed, N. R., El-Saidi, M. M. T., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica. Available at: [Link]

- Aremu, O. S., Alapour, S., Manhas, N., Singh, M., Singh, P., & Koorbanally, N. A. (2021). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Appretech Scientific Limited. 6-Amino-2-thiouracil. Available at: [Link]

-

PubChem. 6-Amino-2-thiouracil. Available at: [Link]

-

ResearchGate. (2004). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. Available at: [Link]

- Van der Woude, F. J., De Smet, M., Gribnau, F. W., & Van der Hem, G. K. (1984). Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine. British Journal of Clinical Pharmacology.

- Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry.

-

ResearchGate. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Available at: [Link]

- Pang, V. Q., Luffer-Atlas, D., & Ewesuedo, R. B. (1995). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Cancer Chemotherapy and Pharmacology.

-

ResearchGate. (2011). A correction matrix for evaluation of "pure" artificial 13 C distribution. Available at: [Link]

-

IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available at: [Link]

- Zwaans, B. M., Huitema, A. D., & Beijnen, J. H. (1997). Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia. European Journal of Clinical Pharmacology.

- Grankvist, K., Hultin-Rosenberg, L., & Alm, E. (2018). Profiling the metabolism of human cells by deep 13C labeling. bioRxiv.

-

UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Available at: [Link]

- Hutchinson, J. P., Adams, J. J., & Parker, J. L. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.

- Kampmann, J. P., & Hansen, J. M. (1981). Clinical pharmacokinetics of antithyroid drugs. Clinical Pharmacokinetics.

- Gasiński, A., & Kierzek, R. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic Acids Research.

-

Chiron. (n.d.). Why do toxicologists need an internal standard?. Available at: [Link]

- Dippold, M. A., & Kuzyakov, Y. (2014). Improved δ13C analysis of amino sugars in soil by ion chromatography–oxidation–isotope ratio mass spectrometry.

- Ferreira, A., & Lages, M. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules.

Sources

- 1. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chiron.no [chiron.no]

- 6. iroatech.com [iroatech.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 6-Amino-2-thiouracil | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Amino-2-thiouracil | CymitQuimica [cymitquimica.com]

- 11. appretech.com [appretech.com]

- 12. rsc.org [rsc.org]

6-Amino-2-thiouracil-13C molecular weight and formula

Stable Isotope Profiling: 6-Amino-2-thiouracil- C

Technical Guide & Application Whitepaper

Executive Summary

6-Amino-2-thiouracil (6-ATU) is a pyrimidine derivative pivotal in the synthesis of antithyroid therapeutics (e.g., propylthiouracil) and adenosine receptor antagonists. The

This guide provides a definitive breakdown of the molecular weight, isotopic formula, synthesis pathways, and validated LC-MS/MS protocols for researchers utilizing this stable isotope in drug development.

Part 1: Physicochemical Characterization

The precise molecular weight of stable isotopes depends on the number and position of the labeled carbons. While "6-Amino-2-thiouracil-

The data below details the Mono-

Table 1: Comparative Molecular Specifications

| Property | Unlabeled Standard (Light) | Mono- |

| CAS Number | 1004-40-6 | N/A (Generic); Specific: 1330170-14-3 ( |

| Molecular Formula | ||

| Exact Mass (Monoisotopic) | 143.0153 Da | 144.0187 Da |

| Average Molecular Weight | 143.17 g/mol | 144.16 g/mol |

| pKa (Acidic) | ~7.8 (Thiol/Amide) | ~7.8 |

| Solubility | DMSO (High), 0.1M NaOH (High), Water (Low) | Same |

Note on Isotopic Purity: High-grade research standards typically require

atom %C enrichment to prevent signal overlap with the natural abundance M+1 peak of the analyte in quantitative MS.

Part 2: Synthesis & Structural Logic

The synthesis of 6-Amino-2-thiouracil-

Mechanism: Base-Catalyzed Cyclization

The reaction involves the condensation of ethyl cyanoacetate with thiourea in the presence of sodium ethoxide (NaOEt).

Figure 1: Synthetic pathway for C2-labeled 6-Amino-2-thiouracil. The

Part 3: Analytical Applications

1. Internal Standard for LC-MS/MS

In quantitative bioanalysis, 6-Amino-2-thiouracil-

-

Mass Shift: The +1 Da shift (or +2 Da for

C -

Co-Elution: Because

C substitution has negligible effects on lipophilicity, the labeled standard co-elutes perfectly with the endogenous analyte, ensuring it experiences the exact same ionization environment.

2. Mechanistic Toxicology (TPO Inhibition)

Researchers use

Part 4: Experimental Protocols

Protocol A: Solubilization & Stock Preparation

Self-Validating Step: 6-Amino-2-thiouracil is poorly soluble in neutral water. Visual confirmation of dissolution is critical before dilution.

-

Weighing: Weigh 1.0 mg of 6-Amino-2-thiouracil-

C into a glass vial. -

Primary Solvent: Add 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

-

Why: DMSO disrupts the strong intermolecular hydrogen bonding of the thiouracil crystal lattice.

-

-

Alternative (Aqueous): If DMSO is incompatible, use 0.1 M NaOH. The deprotonation of the thiol/enol group (

) vastly increases solubility. -

Storage: Store at -20°C. Stable for 6 months.

Protocol B: LC-MS/MS Optimization (ESI Negative Mode)

Thiouracils ionize best in negative mode due to the acidic protons on the nitrogen and sulfur.

-

Column: Phenomenex Kinetex 2.6µm C18 (or equivalent Polar C18). Standard C18 may suffer from poor retention of this polar molecule.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B (hold 1 min)

95% B (over 5 mins).

MRM Transitions (Example for Mono-

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Unlabeled | 142.0 | 83.0 | 20 | Ring fragmentation (Loss of HSCN) |

| 143.0 | 84.0 | 20 | Corresponding fragment retaining label |

Critical QC Check: Inject a blank sample immediately after the high-concentration standard to check for "carryover," as thiouracils can stick to stainless steel LC tubing.

References

-

PubChem. (2025).[1] 6-Amino-2-thiouracil | C4H5N3OS.[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]

-

Mohamed, N. R., et al. (2007).[7] Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines. Scientia Pharmaceutica.[7] Available at: [Link]

-

Nogimori, T., et al. (1985). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-2-thiouracil-13C2 Reference Standard. Available at: [Link]

Sources

- 1. 6-Amino-2-thiouracil | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2-thiouracil (65802-56-4) at Nordmann - nordmann.global [nordmann.global]

- 3. chembk.com [chembk.com]

- 4. CAS 1004-40-6: 6-amino-2-thiouracil hydrate | CymitQuimica [cymitquimica.com]

- 5. 6-Amino-2-thiouracil | C4H5N3OS | CID 1201441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Amino-2-thiouracil | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

The Isotopic Compass: Navigating Drug Discovery with 13C-Labeled Pyrimidine Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of cellular metabolism is central to both health and disease. Pyrimidine nucleotides, essential building blocks for DNA and RNA, are at the heart of this dance, and their dysregulation is a hallmark of numerous pathologies, including cancer.[1][2] This guide illuminates the power of using stable, non-radioactive carbon-13 (¹³C) isotopes to label pyrimidine precursors. By introducing these labeled molecules into biological systems, we can trace their journey through complex biochemical pathways with remarkable precision.[3] This technique, a cornerstone of modern systems biology, offers unparalleled insights into metabolic fluxes, drug-target interactions, and the pharmacokinetic fate of novel therapeutics.[4][5] We will explore the core principles, from the synthesis of these critical research tools to their application in high-throughput screening and metabolic flux analysis, providing both the theoretical framework and field-proven protocols to empower your drug discovery programs.

The Centrality of Pyrimidine Metabolism in Disease

To appreciate the utility of ¹³C-labeled pyrimidines, one must first understand the pathways they illuminate. Cells produce pyrimidines through two primary routes: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This energy-intensive process builds pyrimidine rings from simple molecules like bicarbonate, aspartate, and glutamine.[2] It is a tightly regulated pathway, often upregulated in rapidly proliferating cells, such as cancer cells, making it a prime target for therapeutic intervention.[1][2]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of nucleic acids.[2] It is less energy-consuming and crucial for tissues that have low rates of de novo synthesis.[2]

Genetic defects in the enzymes governing these pathways can lead to a variety of disorders, including developmental delays and immunodeficiencies, underscoring their critical physiological role.[1][6][7] The distinct reliance of cancer cells on these pathways provides a therapeutic window that can be exploited by novel drugs.

Caption: Pyrimidine metabolism, showing de novo and salvage pathways leading to DNA/RNA.

Crafting the Tool: Synthesis of ¹³C-Labeled Pyrimidine Precursors

The foundation of any stable isotope tracing study is the availability of high-purity labeled compounds. The chemical synthesis of ¹³C-labeled pyrimidine nucleosides is a sophisticated process that allows for precise placement of the ¹³C atoms at specific positions within the molecule.[8]

Common synthetic strategies often start with readily available, fully labeled starting materials like [¹³C₆]-D-glucose.[9][10][11] Through a series of chemical reactions, the labeled ribose sugar is prepared and then coupled with a labeled or unlabeled pyrimidine base (like uracil or cytosine) to form the desired nucleoside.[9][10][11] These methods have been refined to improve yields and reduce the number of steps, making these essential research materials more accessible.[11] This capability for site-specific labeling is crucial, as the choice of isotopomer (the specific labeling pattern) can be tailored to probe different metabolic questions.

Core Applications in the Drug Discovery Pipeline

The use of ¹³C-labeled pyrimidines provides a dynamic window into cellular function, moving far beyond the static snapshots offered by traditional genomics or proteomics.[12]

Metabolic Flux Analysis (MFA): Quantifying the Engine of the Cell

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[12][13] By feeding cells a ¹³C-labeled substrate, such as [U-¹³C]-glucose or a ¹³C-pyrimidine, and allowing them to reach a metabolic and isotopic steady state, researchers can measure the distribution of ¹³C atoms across a range of downstream metabolites.[14][15]

This distribution pattern, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR), serves as a direct readout of intracellular metabolic activity.[12][13] For drug discovery, this is invaluable for:

-

Mechanism of Action Studies: Determining precisely how a drug alters metabolic pathways in cancer cells.

-

Target Identification: Uncovering metabolic bottlenecks or dependencies that could be exploited by new drugs.[16]

-

Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance.

Caption: A typical workflow for a 13C-Metabolic Flux Analysis (13C-MFA) experiment.

NMR-Based Screening and Fragment-Based Drug Design (FBDD)

NMR spectroscopy is a uniquely powerful tool for studying molecular interactions.[17] By incorporating ¹³C labels into a target protein or a potential drug molecule, researchers can significantly enhance the sensitivity and resolution of NMR experiments.[18][19] The large chemical shift range of ¹³C (~200 ppm) compared to ¹H (~10 ppm) provides superior resolution, which is critical when analyzing complex biological samples.[19][20]

In drug screening, this is applied in several ways:

-

Chemical Shift Perturbation (CSP): When a drug or fragment binds to a ¹³C-labeled protein, it perturbs the chemical environment of nearby atoms. This causes a shift in their NMR signals, allowing for precise mapping of the binding site on the protein's surface.[17]

-

Fragment-Based Screening: FBDD identifies low-molecular-weight fragments that bind weakly but efficiently to a target.[17] NMR is exceptionally well-suited to detect these weak interactions. Using ¹³C-labeled proteins increases the sensitivity of these screening methods, allowing for higher hit rates.[18][21]

Illuminating ADME Properties

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical part of its development.[5] Stable isotope labeling is a safe and effective method for these studies, posing no radiation risk to subjects.[3][22] By administering a ¹³C-labeled version of a drug candidate, researchers can use mass spectrometry to track the parent compound and all of its metabolites through the body.[4][22] This provides crucial data on:

-

Metabolic Fate: Identifying the major metabolic pathways and breakdown products of a drug.[4][22]

-

Pharmacokinetics (PK): Quantifying how quickly a drug is absorbed, distributed to various tissues, and ultimately cleared from the body.[3]

-

Drug-Drug Interactions: Investigating how co-administered drugs might affect each other's metabolism.

| Application Area | Key Technique(s) | Primary Insights Gained | Relevant Citations |

| Target Validation | ¹³C-Metabolic Flux Analysis (MFA) | Quantifies changes in pathway activity upon target modulation. | [12][13][16] |

| Mechanism of Action | ¹³C-MFA, NMR Spectroscopy | Elucidates how a compound achieves its effect at a molecular level. | [4][17] |

| Hit-to-Lead (Screening) | NMR-Based Screening (CSP, FBDD) | Identifies binding fragments and maps interaction sites. | [17][18] |

| Lead Optimization | ADME Studies with ¹³C-labeled drugs | Tracks drug metabolism, distribution, and clearance (PK/PD). | [4][5][22] |

| Biomarker Discovery | Metabolomics with ¹³C Tracers | Identifies metabolic signatures of disease or drug response. | [23][24] |

Table 1: Application of ¹³C-labeled precursors across the drug discovery pipeline.

Field-Proven Methodologies & Protocols

The integrity of any isotope tracing study rests on a robust and reproducible experimental protocol. Below is a self-validating system for a core application.

Protocol: Steady-State ¹³C-Labeling of Adherent Mammalian Cells for MS-Based Metabolomics

This protocol is designed to determine the relative contribution of a ¹³C-labeled pyrimidine precursor to downstream metabolic pathways at an isotopic steady state.

1. Cell Culture & Seeding:

-

Culture adherent mammalian cells (e.g., a cancer cell line) under standard conditions to ~80% confluency.

-

Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to attach and resume proliferation for 24 hours. The cell number should be optimized to provide sufficient material for MS analysis.

2. Media Preparation (The Self-Validating Step):

-

Prepare two types of custom media based on a standard formulation like DMEM, but lacking the component you will be adding as a tracer (e.g., uridine-free media).

-

Unlabeled Medium: Supplement the base medium with a known concentration of unlabeled uridine (e.g., 100 µM).

-

¹³C-Labeled Medium: Supplement the base medium with the same concentration of the desired ¹³C-labeled precursor (e.g., 100 µM [U-¹³C₅]-Uridine).

-

Causality Check: Using identical concentrations ensures that any observed metabolic changes are due to the isotopic label itself and not altered nutrient availability. Both media should contain 10% dialyzed fetal bovine serum to minimize the influence of unlabeled precursors from the serum.[14]

3. Labeling Experiment:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once gently with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Add the pre-warmed Unlabeled or ¹³C-Labeled Medium to the respective wells.

-

Incubate the cells for a period sufficient to reach isotopic steady state. This must be determined empirically for your system but is often in the range of 18-24 hours.[15]

-

Validation Point: To confirm steady state, you can perform a time-course experiment (e.g., harvest at 18, 24, and 30 hours) and demonstrate that the isotopic enrichment in key downstream metabolites (like UMP or CTP) has plateaued.[15]

4. Metabolism Quenching & Metabolite Extraction:

-

This step must be performed as rapidly as possible to prevent metabolic changes during harvesting.

-

Aspirate the labeling medium.

-

Immediately wash the cells with a large volume of ice-cold PBS.

-

Add an ice-cold extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.

-

Transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at maximum speed at 4°C to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.[14]

5. Sample Preparation and Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., a water/acetonitrile mixture for LC-MS).

-

Analyze the samples using a high-resolution mass spectrometer (such as an Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS).[24][25]

-

The mass spectrometer will detect the different mass isotopomers of each metabolite, allowing you to quantify the degree of ¹³C incorporation.

Conclusion and Future Outlook

The use of ¹³C-labeled pyrimidine precursors is more than an analytical technique; it is a strategic tool that provides a functional readout of the cellular state. It allows drug discovery teams to move beyond static target identification and understand the dynamic consequences of therapeutic intervention. As analytical instrumentation continues to improve in sensitivity and resolution, the ability to trace metabolic pathways in ever more complex systems, including in vivo models and patient-derived tissues, will become increasingly routine.[26] These methods will continue to be indispensable for elucidating drug mechanisms, identifying novel therapeutic strategies, and accelerating the development of next-generation precision medicines.

References

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions . (2024). Metabolic Solutions. Available from: [Link]

-

Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics . (2012). Journal of the American Chemical Society. Available from: [Link]

-

A Short Path Synthesis of [13C/15N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides . (2003). The Journal of Organic Chemistry. Available from: [Link]

-

Applications of Stable Isotope-Labeled Molecules . (2023). Silantes. Available from: [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications . (2012). Current Drug Metabolism. Available from: [Link]

-

A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides . (2003). The Journal of Organic Chemistry. Available from: [Link]

-

A Short Path Synthesis of [ 13 C/ 15 N] Multilabeled Pyrimidine Nucleosides Starting from Glucopyranose Nucleosides . (2003). ACS Publications. Available from: [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications . Moravek, Inc. Available from: [Link]

-

Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products . (2025). Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways . (2023). Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

-

Pyrimidine metabolism and related diseases (Homo sapiens) . (2025). WikiPathways. Available from: [Link]

-

Pyrimidine pathways in health and disease . (2005). Trends in Molecular Medicine. Available from: [Link]

-

Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases . (2017). Frontiers in Pharmacology. Available from: [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products . (2015). Frontiers in Plant Science. Available from: [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments . . Available from: [Link]

-

NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups . (2000). Journal of the American Chemical Society. Available from: [Link]

-

Purine and pyrimidine metabolism . (2005). Institute for rare diseases. Available from: [Link]

-

NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups . (2000). Journal of the American Chemical Society. Available from: [Link]

-

Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers . (2025). Journal of Pharmaceutical Analysis. Available from: [Link]

-

NMR Applications in Drug Screening . (2025). Creative Biostructure. Available from: [Link]

-

Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers . (2023). STAR Protocols. Available from: [Link]

-

13C Metabolic Flux Analysis . Institute of Molecular Systems Biology, ETH Zurich. Available from: [Link]

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production . (2015). Metabolites. Available from: [Link]

-

Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors . (2023). ChemRxiv. Available from: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions . (2010). Analytical Chemistry. Available from: [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist . (2018). Experimental & Molecular Medicine. Available from: [Link]

-

Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA . (2020). Angewandte Chemie International Edition. Available from: [Link]

-

Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis . (2019). Methods in Molecular Biology. Available from: [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics . (2023). Analytical Methods. Available from: [Link]

-

Origin of C atoms in purine and pyrimidine de novo synthesis and 13 C labeling by use of [13 C]urea as the tracer substance . (2011). Applied and Environmental Microbiology. Available from: [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells . (2020). Organic & Biomolecular Chemistry. Available from: [Link]

-

Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in-vitro NMR studies of hepatocellular metabolism . (2012). ISMRM. Available from: [Link]

-

13C-Stable Isotope Labeling . University of North Texas Research. Available from: [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds . (2007). Methods in Molecular Biology. Available from: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). Results in Chemistry. Available from: [Link]

-

Quantitative Isotope-Dilution High-Resolution-Mass-Spectrometry Analysis of Multiple Intracellular Metabolites in Clostridium autoethanogenum with Uniformly 13C-Labeled Standards Derived from Spirulina . (2018). Analytical Chemistry. Available from: [Link]

-

Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging . (2021). Metabolites. Available from: [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies . (2022). Molecules. Available from: [Link]

-

The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR chemical shifts (b), and the 3D-SDAR fingerprint (c) . ResearchGate. Available from: [Link]

Sources

- 1. Pyrimidine pathways in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. metsol.com [metsol.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Frontiers | Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases [frontiersin.org]

- 7. raredis.org [raredis.org]

- 8. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A short path synthesis of [13C/15N] multilabeled pyrimidine nucleosides starting from glucopyranose nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. researchgate.net [researchgate.net]

- 19. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 21. Research Portal [scholarship.libraries.rutgers.edu]

- 22. scitechnol.com [scitechnol.com]

- 23. moravek.com [moravek.com]

- 24. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 25. profiles.wustl.edu [profiles.wustl.edu]

- 26. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

Methodological & Application

Probing Molecular Dynamics with 13C-NMR Relaxation Dispersion: An Application Guide Using 6-Amino-2-thiouracil-¹³C

Introduction: Unveiling the Invisible Conformations

In the landscape of drug discovery and molecular biology, understanding the dynamic nature of biomolecules is as crucial as defining their static three-dimensional structures. Molecules are not rigid entities; they exist in a constant state of flux, transitioning between various conformational states. These transient, often low-population "invisible" states can be critical for biological function, such as enzyme catalysis, ligand binding, and allosteric regulation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly relaxation dispersion (RD) techniques, provides a powerful lens to characterize these fleeting molecular events on the microsecond to millisecond timescale.[1]

This application note provides a comprehensive guide to the principles and practical application of ¹³C-NMR relaxation dispersion studies, with a specific focus on utilizing 6-Amino-2-thiouracil-¹³C as a probe. While this specific molecule serves as our illustrative example, the principles and protocols outlined herein are broadly applicable to a wide range of systems where a ¹³C-labeled small molecule or a specifically labeled residue within a larger biomolecule is of interest. We will delve into the theoretical underpinnings of the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment, provide detailed protocols for sample preparation and data acquisition, and guide the user through the essential steps of data analysis.

Theoretical Framework: The Power of Relaxation Dispersion

NMR relaxation dispersion experiments are designed to probe chemical exchange processes occurring on the µs-ms timescale.[2] The fundamental principle lies in the application of a series of refocusing pulses (a CPMG pulse train) to a spin system. In the absence of chemical exchange, the transverse relaxation rate (R₂) is independent of the frequency of these pulses. However, when a nucleus exchanges between two or more states with different chemical shifts, a new relaxation mechanism, known as exchange contribution (Rex), arises. This exchange contribution is dependent on the CPMG pulse frequency (νCPMG). By measuring the effective transverse relaxation rate (R₂eff = R₂ + Rex) at various νCPMG frequencies, we can generate a dispersion profile. The shape of this profile holds a wealth of information about the exchange process.[2]

The key parameters that can be extracted from a two-state exchange model are:

-

k_ex : The exchange rate constant (k_ex = k_A + k_B), which describes the kinetics of the interconversion between the two states.

-

p_A, p_B : The populations of the major (A) and minor (B) states.

-

Δω : The chemical shift difference between the two exchanging states.

The Probe: 6-Amino-2-thiouracil-¹³C

6-Amino-2-thiouracil is a pyrimidine derivative with potential applications as a precursor for bioactive compounds.[3][4] By selectively labeling one or more of its carbon atoms with ¹³C, it can be transformed into a sensitive probe for NMR studies. For the purpose of this guide, we will consider a hypothetical scenario where a specific carbon atom in 6-Amino-2-thiouracil is ¹³C-labeled. This labeled molecule could be studied as a free ligand interacting with a protein or nucleic acid, or it could be incorporated into a larger RNA molecule. The choice of the labeled position will depend on the specific research question and synthetic accessibility.

Experimental Workflow: From Sample to Data

The successful execution of a ¹³C-NMR relaxation dispersion study involves a meticulous workflow encompassing sample preparation, NMR data acquisition, and data analysis.

Figure 1: A schematic overview of the experimental workflow for ¹³C-NMR relaxation dispersion studies.

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining high-quality relaxation dispersion data. The following protocol provides guidelines for preparing a sample of ¹³C-labeled 6-Amino-2-thiouracil.

Materials:

-

¹³C-labeled 6-Amino-2-thiouracil

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, depending on solubility and experimental requirements)

-

High-quality 5 mm NMR tubes[5]

-

Internal standard (optional, e.g., DSS for aqueous samples)[6]

-

Pipettes and other standard laboratory glassware

-

Filtration system (e.g., syringe filter with a compatible membrane)

Procedure:

-

Solubility Test: Before preparing the final NMR sample, perform a solubility test with a small amount of unlabeled 6-Amino-2-thiouracil in the chosen deuterated solvent. The ideal solvent should fully dissolve the compound and not have signals that overlap with the resonances of interest.[7]

-

Concentration: For ¹³C NMR of small molecules, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[8] Aim for a concentration in the range of 10-50 mg/mL, if solubility permits.[7]

-

Weighing and Dissolving: Accurately weigh the desired amount of ¹³C-labeled 6-Amino-2-thiouracil and dissolve it in the appropriate volume of deuterated solvent in a clean vial.

-

Filtration: It is crucial to remove any particulate matter from the sample, as this can severely affect the magnetic field homogeneity and lead to broad spectral lines. Filter the solution through a syringe filter (e.g., 0.22 µm pore size) directly into a clean, high-quality NMR tube.

-

Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 500-600 µL.[5]

-

Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an appropriate internal standard.

-

Labeling: Clearly label the NMR tube with the sample information.

For Biomolecular Studies:

If the ¹³C-labeled 6-Amino-2-thiouracil is to be incorporated into an RNA molecule, established methods for chemical synthesis of modified oligonucleotides should be followed.[9] This typically involves synthesizing the corresponding phosphoramidite of the labeled nucleoside and incorporating it at the desired position during solid-phase synthesis.[9] Alternatively, enzymatic methods using labeled nucleotide triphosphates can be employed for larger RNA molecules.[10][11][12]

Protocol 2: ¹³C CPMG Relaxation Dispersion Data Acquisition

This protocol outlines the general steps for setting up and acquiring ¹³C CPMG relaxation dispersion data on a modern NMR spectrometer. Specific parameters will need to be optimized for the particular instrument and sample.

Spectrometer and Hardware:

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Pulse sequence for a ¹³C CPMG relaxation dispersion experiment (e.g., a constant-time CPMG sequence).[13]

Procedure:

-

Sample Insertion and Locking: Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the correct frequencies.

-

Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in narrow and symmetrical line shapes.

-

Pulse Calibration: Calibrate the 90° and 180° pulse widths for both ¹³C and ¹H channels. Accurate pulse calibration is critical for the success of the experiment.

-

Setup of the ¹³C CPMG Experiment:

-

Load the appropriate ¹³C CPMG relaxation dispersion pulse sequence.

-

Set the spectral width to encompass all expected ¹³C signals.

-

The constant-time relaxation period (T_CPMG) is typically set to a value between 20 and 40 ms.[14]

-

Create a list of variable CPMG frequencies (ν_CPMG). A typical range would be from 50 Hz to 1000 Hz, with more points at lower frequencies where the dispersion is often more pronounced.[15]

-

Set the relaxation delay (D1) to be at least 1.5 times the longest T₁ relaxation time of the carbon of interest to ensure full relaxation between scans.

-

The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

-

-

Data Acquisition: Acquire a series of 2D spectra, one for each ν_CPMG value in the list. It is also essential to acquire a reference spectrum with no CPMG block (or a very high ν_CPMG) to determine the R₂eff in the absence of exchange.

| Parameter | Typical Value/Range | Notes |

| Spectrometer Field | ≥ 600 MHz | Higher fields provide better spectral dispersion. |

| Temperature | 298 K (or as required) | Must be kept constant throughout the experiment. |

| T_CPMG | 20 - 40 ms | The fixed relaxation period.[14] |

| ν_CPMG | 50 - 1000 Hz | Variable CPMG pulse frequency.[15] |

| Relaxation Delay (D1) | 1.5 x T₁ | To allow for full relaxation. |

| Number of Scans | Sample dependent | Adjust for adequate signal-to-noise. |

Table 1: Typical Experimental Parameters for a ¹³C CPMG Relaxation Dispersion Experiment.

Data Analysis: Extracting Dynamic Parameters

The analysis of relaxation dispersion data involves processing the raw NMR data, extracting peak intensities, and fitting the resulting dispersion profiles to a suitable theoretical model.

Figure 2: Flowchart illustrating the data analysis pipeline for relaxation dispersion experiments.

Software Packages:

Several software packages are available for the analysis of relaxation dispersion data, including:

-

NESSY: An open-source software with a graphical user interface for the analysis of CPMG and R₁ρ data.[2][4][13][16][17][18]

-

relax: A powerful command-line-based program for the study of molecular dynamics by NMR.

General Analysis Protocol using NESSY:

-

Data Import: Import the series of processed 2D spectra (peak lists) into NESSY. You will also need to provide the corresponding ν_CPMG values.[17]

-

R₂eff Calculation: The software will automatically calculate the effective transverse relaxation rates (R₂eff) from the peak intensities.[16]

-

Dispersion Profile Visualization: Visualize the dispersion profiles for each carbon of interest by plotting R₂eff as a function of ν_CPMG.

-

Model Fitting: Fit the dispersion profiles to an appropriate exchange model. For a simple two-state exchange, the Carver-Richards equation is commonly used. NESSY allows for the fitting of various models.[2][16]

-

Parameter Extraction: The fitting procedure will yield the dynamic parameters: k_ex, p_B, and Δω.[16]

-

Error Analysis: Perform error analysis, typically using Monte Carlo simulations, to estimate the uncertainties in the fitted parameters.[2][16]

| Parameter | Description | Information Gained |

| k_ex | Exchange rate constant | Kinetics of the conformational change (how fast). |

| p_B | Population of the minor state | Thermodynamics of the equilibrium (how much). |

| Δω | Chemical shift difference | Structural information about the minor state. |

Table 2: Dynamic Parameters Obtained from Relaxation Dispersion Analysis.

Interpreting the Results: A Hypothetical Case Study

Let's consider our ¹³C-labeled 6-Amino-2-thiouracil as a ligand binding to a protein. If a specific carbon atom in the ligand shows a flat dispersion profile (no change in R₂eff with ν_CPMG), it indicates that this part of the molecule is not undergoing a conformational change on the µs-ms timescale upon binding.

Conversely, if a carbon atom exhibits a significant dispersion profile, it suggests that its chemical environment is changing as the ligand exchanges between the free and bound states. The extracted k_ex would provide the rate of this binding and dissociation process. The population of the minor state (p_B) would correspond to the fraction of the ligand that is bound at any given time. The chemical shift difference (Δω) would reflect the change in the electronic environment of that carbon nucleus upon binding, offering insights into the binding mode.[19]

Conclusion and Outlook

¹³C-NMR relaxation dispersion is a powerful technique for the quantitative analysis of molecular dynamics on the biologically relevant µs-ms timescale. By using specifically ¹³C-labeled probes like 6-Amino-2-thiouracil, researchers can gain detailed insights into a wide range of dynamic processes, from ligand binding to the conformational changes that underpin biological function. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to design, execute, and analyze ¹³C relaxation dispersion experiments. As NMR technology continues to advance, we can expect even greater sensitivity and a wider range of applications for this invaluable tool in the study of molecular dynamics.

References

-

Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance. (n.d.). PMC. [Link]

-

Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. (2020, July 29). PMC. [Link]

-

Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (n.d.). PMC. [Link]

-

Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. (2012, April 11). Journal of the American Chemical Society. [Link]

-

Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions. (2001, May 18). [Link]

-

Sample preparation. (n.d.). [Link]

-

NMR Sample Preparation. (n.d.). [Link]

-

Sample Preparation and Positioning. (n.d.). NMR. [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. [Link]

-

NMR sample preparation. (n.d.). [Link]

-

Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. (2011, May 1). Nucleic Acids Research, Oxford Academic. [Link]

-

CPMG Experiments for Protein Minor Conformer Structure Determination. (n.d.). SciSpace. [Link]

-

Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021, September 14). MDPI. [Link]

-

A single-quantum methyl 13C-relaxation dispersion experiment with improved sensitivity. (n.d.). Request PDF - ResearchGate. [Link]

-

Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007, September 15). PubMed. [Link]

-

Automated NMR relaxation dispersion data analysis using NESSY. (2011, October 27). PMC. [Link]

-

Chemical shifts. (n.d.). [Link]

-

Automated NMR relaxation dispersion data analysis using NESSY. (n.d.). Semantic Scholar. [Link]

-

Relaxation Dispersion NMR spectroscopy. (n.d.). UCL Discovery. [Link]

-

CPMG relaxation dispersion NMR experiments measuring glycine 1H alpha and 13C alpha chemical shifts in the 'invisible' excited states of proteins. (2009, September 15). PubMed. [Link]

-

Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. (2016, March 4). ResearchGate. [Link]

-

NESSY. (n.d.). relax wiki. [Link]

-

An optimized 13C single-quantum CPMG relaxation dispersion experiment for investigating microsecond-to-millisecond timescale dynamics in large proteins. (n.d.). R Discovery. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). [Link]

-

Application of Relaxation Dispersion of Hyperpolarized 13C Spins to Protein-Ligand Binding. (2021, October 5). [Link]

-

NMR Relaxation Dispersion Spectroscopy analysis software. (n.d.). NESSY. [Link]

-

A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. (2023, April 25). PMC. [Link]

-

Automated NMR relaxation dispersion data analysis using NESSY. (n.d.). ResearchGate. [Link]

-

NMR Relaxation Dispersion Methods for the Structural and Dynamic Analysis of Quickly Interconverting, Low-Populated Conformational Substates. (n.d.). [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Automated NMR relaxation dispersion data analysis using NESSY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. mun.ca [mun.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. NESSY - relax wiki [wiki.nmr-relax.com]

- 17. nmr-nessy.sourceforge.io [nmr-nessy.sourceforge.io]

- 18. researchgate.net [researchgate.net]

- 19. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 6-Amino-2-thiouracil-13C Tracer for Pharmacokinetic ADME Studies

Executive Summary

This guide details the application of 6-Amino-2-thiouracil-13C (13C-ATU) as a stable isotope tracer and Internal Standard (IS) in pharmacokinetic (PK) and ADME profiling. 6-Amino-2-thiouracil (ATU) is a polar, thiolated pyrimidine often studied as a metabolite of antithyroid drugs (e.g., Propylthiouracil) or as a thyroperoxidase inhibitor.

Its quantification is complicated by two factors: high polarity (poor retention on C18) and thiol reactivity (rapid oxidation to disulfides ex vivo). This protocol overcomes these challenges using a Stabilized Isotope Dilution (SID) workflow. We utilize 13C-ATU to correct for matrix effects and oxidation variability, ensuring regulatory-grade accuracy (FDA/EMA compliant).

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

Why 13C-Labeling?

In ADME studies, deuterium (D) labeling is common but risky for thiouracils due to deuterium-hydrogen exchange (D/H exchange) at the acidic nitrogen positions. Carbon-13 (13C) labeling on the pyrimidine ring provides a metabolically stable tag that does not exchange with solvent protons, making it the superior choice for accurate mass spectrometry quantification.

Chemical Instability & Metabolism

The thiol (-SH) group at the C2 position is highly nucleophilic. Without stabilization, ATU rapidly dimerizes to form a disulfide bridge or undergoes oxidative desulfuration.

-

In Vivo: ATU undergoes S-methylation and glucuronidation.

-

Ex Vivo (Sample Collection): Spontaneous oxidation occurs in plasma/urine, leading to underestimation of the parent drug.

The 13C-Tracer Advantage: By spiking 13C-ATU into the sample immediately upon collection (or using it as a dosed tracer), any degradation affecting the analyte also affects the isotope equally. This "self-correcting" mechanism is the core of the SID methodology.

Experimental Design: The "Self-Validating" Workflow

Tracer Selection

-

Compound: [2-13C]-6-Amino-2-thiouracil (or [4,5,6-13C3] depending on availability).

-

Purity: >98% chemical purity; >99% isotopic enrichment.

-

Form: Solid, stored at -20°C under argon to prevent oxidation.

Visualization: Metabolic & Stability Pathways

The following diagram illustrates the critical oxidation pathways that necessitate the stabilization protocol described in Section 4.

Figure 1: Chemical fate of 6-Amino-2-thiouracil. Red path indicates ex vivo instability artifact.

Protocol 1: Stabilized Sample Preparation

Objective: Extract ATU from plasma while preventing thiol oxidation. Standard: FDA Bioanalytical Method Validation (BMV) guidelines for unstable analytes.

Reagents

-

Stabilizing Buffer: 10 mM Dithiothreitol (DTT) + 0.1% Formic Acid in water. (Alternative: 50 mM Ascorbic Acid).

-

Internal Standard Solution: 13C-ATU at 100 ng/mL in Stabilizing Buffer.

-

Precipitation Agent: Acetonitrile (LC-MS grade) at -20°C.

Step-by-Step Methodology

-

Collection: Collect blood into K2EDTA tubes pre-chilled on ice.

-

Immediate Stabilization: Immediately add 10 µL of Stabilizing Buffer per 100 µL of whole blood/plasma. Crucial: Do not freeze samples without this step.

-

Aliquot: Transfer 50 µL of stabilized plasma to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard Solution (13C-ATU). Vortex gently (5 sec).

-

Logic: Adding IS before precipitation ensures it tracks extraction efficiency.

-

-

Protein Precipitation: Add 200 µL of cold Acetonitrile (-20°C).

-

Vortex & Centrifuge: Vortex vigorously for 30 sec. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.

-

Dilution (Optional but Recommended): Dilute 1:1 with 0.1% Formic Acid in water to match the initial LC mobile phase (preventing peak distortion).

Protocol 2: LC-MS/MS Quantification

Objective: Separate ATU from polar interferences using HILIC (Hydrophilic Interaction Liquid Chromatography). Reverse Phase (C18) is not recommended due to poor retention of the polar pyrimidine ring.

LC Parameters

| Parameter | Setting | Rationale |

| Column | ZIC-HILIC or Amide (2.1 x 100 mm, 1.7 µm) | Retains polar/hydrophilic compounds via water layer mechanism. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) in 95% Water | Buffer controls ionization state; pH 4.5 stabilizes thiol. |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Organic modifier for HILIC elution. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization efficiency. |

| Gradient | 90% B to 40% B over 5 mins | HILIC gradients start high organic and decrease. |

MS/MS Parameters (Source: ESI Positive/Negative Switching)

Note: Thiouracils ionize in both modes. Negative mode often yields lower background, but Positive mode is viable for the amino-derivative.

-

Source: Electrospray Ionization (ESI)[1]

-

Polarity: Positive (+ve)

-

Spray Voltage: 3500 V

-

Capillary Temp: 300°C

MRM Transitions (Example for [2-13C] Label):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Logic |

| 6-Amino-2-thiouracil | 144.1 [M+H]+ | 127.1 [M+H-NH3]+ | 15 | Loss of ammonia (common for amino-pyrimidines). |

| 144.1 | 85.0 | 25 | Ring fragmentation. | |

| 13C-ATU (IS) | 145.1 [M+H]+ | 128.1 | 15 | Mass shift of +1 Da tracks the parent. |

Data Analysis & Validation

Calculation: Use the Area Ratio (Analyte Peak Area / IS Peak Area).

Validation Criteria (Self-Check)

-

Linearity:

over 1–1000 ng/mL range.[2] -

Carryover: Blank injection after ULOQ (Upper Limit of Quantitation) must be <20% of LLOQ (Lower Limit).

-

Matrix Factor: Compare IS response in extracted plasma vs. solvent. If suppression >20%, switch to a more robust HILIC column or increase dilution.

Advanced Application: Metabolic Flux Tracing

If using 13C-ATU as a dosed tracer (not just an IS) to study metabolism:

-

Dose: Administer 13C-ATU (IV or PO) to the animal.

-

Scan: Use Precursor Ion Scanning or High-Resolution MS (HRMS) .

-

Search: Look for metabolites retaining the +1 Da (or +3 Da) mass shift.

-

S-Methylation: Parent + 14 Da.

-

Glucuronidation: Parent + 176 Da.

-

Desulfuration: Parent - 32 Da + 16 Da (Oxygen replacement).

-

Workflow Diagram

Figure 2: End-to-end Bioanalytical Workflow for 13C-ATU.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[4][5][6][7] Available at: [Link]

-

Pinel, G., et al. "Demonstration of thiouracil excretion in bovine urine under cruciferous diet." Food Additives & Contaminants (2006).[8] (Context on thiouracil detection and stability). Available at: [Link]

-

Vanden Bussche, J., et al. "Multi-residue determination of thyreostats in urine and thyroid tissue... using LC-MS/MS." Journal of Chromatography A (2010). (HILIC chromatography reference for thiouracils). Available at: [Link]

-

Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry (2005). Available at: [Link]

Disclaimer: This protocol is for research use only. All LC-MS parameters must be optimized for the specific instrument and matrix in use.

Sources

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. 2‑Thiouracil Antithyroid Drug Delivery with Functionalized BC3 Monolayers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of 6-Amino-2-thiouracil-13C cyclization reactions

Technical Support Center: High-Efficiency Synthesis of C-Labeled 6-Amino-2-thiouracil

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Isotope-Labeled Cyclization Audience: Synthetic Chemists, Radiochemists

Core Directive & Strategy

Synthesizing

This guide focuses on the Traube-like condensation of thiourea and ethyl cyanoacetate. The primary failure points in this reaction are not usually kinetic; they are thermodynamic (equilibrium management) and physical (isolation losses).

The Golden Rules of Isotope Synthesis:

-

Exclusion of Water is Absolute: Water destroys the alkoxide base and hydrolyzes the cyanoacetate ester before cyclization can occur.

-

The pH Trap: 6-Amino-2-thiouracil is amphoteric. It dissolves in both strong acid and strong base. Yield is often lost during the "neutralization" step if the pH overshoots the isoelectric window.

-

Stoichiometric Precision: Unlike generic synthesis, you cannot afford a large excess of the labeled reagent. The non-labeled reagent must be the one in excess.

Experimental Workflow (Visualized)

The following diagram outlines the optimized critical path for the synthesis, highlighting decision nodes where yield is commonly lost.

Figure 1: Critical path workflow for 6-amino-2-thiouracil synthesis. Red nodes indicate high-risk failure points.

Troubleshooting Guides & FAQs

Module A: Reaction Setup (The "Before" Phase)

Q: I am using commercial Sodium Ethoxide (NaOEt) powder. My yield is stuck at 40%. Why? A: Commercial NaOEt powder is hygroscopic and rapidly degrades into NaOH and Ethanol upon exposure to air. NaOH produces water as a byproduct when it reacts with the acidic methylene of ethyl cyanoacetate, leading to ester hydrolysis (saponification) rather than cyclization.

-

The Fix: Always generate NaOEt in situ. Dissolve clean sodium metal in anhydrous ethanol under nitrogen immediately before adding your labeled reagents. This ensures the base is active and the system is dry [1].

Q: Which reagent should be the limiting factor?

A: It depends on which carbon is

-

If Thiourea is labeled: Use 1.1–1.2 equivalents of Ethyl Cyanoacetate.

-

If Ethyl Cyanoacetate is labeled: Use 1.1 equivalents of Thiourea.

-

Reasoning: Drive the reaction to completion consuming the most expensive isotope. Unreacted starting material is difficult to recover from the amphoteric product mixture.

Module B: Isolation & Purification (The "After" Phase)

Q: The reaction turned clear/yellow, but upon adding acid, no precipitate formed. Where is my product? A: You likely over-acidified. 6-Amino-2-thiouracil has a pKa (thiol) ~7–8 and can be protonated at the amine/pyrimidine nitrogens in strong acid (pH < 2), becoming soluble as a cation.

-

The Fix: Do not use HCl for the initial precipitation. Use Glacial Acetic Acid . Add it dropwise to the aqueous solution of the reaction salt until the pH reaches exactly 6.0–6.5.

-

Recovery: If you used HCl and it cleared up, neutralize slowly with Ammonium Hydroxide back to pH 6 to crash out the solid [2].

Q: My product is pink or purple. Is it ruined? A: This indicates oxidation of the sulfur (disulfide formation) or trace metal contamination reacting with the thiocarbonyl group.

-

The Fix: Recrystallize immediately. Dissolve the crude solid in boiling water (solubility ~10 mg/mL) with a pinch of activated charcoal. Filter hot, then cool slowly. The pure compound should be white to pale cream.

Optimized Protocol: C-Labeled Synthesis

Scale: 5.0 mmol (Adjust based on isotope availability) Expected Yield: >85%

Reagents & Stoichiometry Table

| Component | Role | Equivalents | Notes |

| Sodium Metal | Base Precursor | 2.2 eq | Clean, oxide-free surface. |

| Abs. Ethanol | Solvent | N/A | Dried over 3Å Molecular Sieves. |

| Thiourea ( | Reactant 1 | 1.0 eq | Dried in desiccator (P₂O₅). |

| Ethyl Cyanoacetate | Reactant 2 | 1.1 eq | Distilled if yellow/impure. |

| Glacial Acetic Acid | Quenching | As needed | For pH adjustment.[1] |

Step-by-Step Methodology

-

In-Situ Base Generation:

-

Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

-

Add absolute ethanol (10 mL/mmol).

-

Add sodium metal (cut into small pieces) piece-wise. Allow to dissolve completely to form NaOEt.

-

-

Reagent Addition:

-

Add the Thiourea first. Stir for 10 minutes to ensure deprotonation/dissolution.

-

Add Ethyl Cyanoacetate dropwise via syringe.

-

Technical Note: The solution may turn slightly yellow; this is normal.

-

-

Cyclization:

-

Heat to reflux (bath temp ~85°C) for 4–6 hours.

-

Monitor: TLC (System: CHCl₃:MeOH 9:1). Look for the disappearance of thiourea (Rf ~0.3). The product stays at the baseline or moves slightly.

-

-

Critical Workup (The "Zero-Loss" Method):

-

Evaporate the ethanol in vacuo to dryness. You will have the sodium salt of the product (solid residue).

-

Dissolve the residue in the minimum amount of warm water (approx. 2–3 mL per mmol).

-

Cool the solution in an ice bath to 0–5°C.

-

Acidification: Add Glacial Acetic Acid dropwise with vigorous stirring. Monitor pH with paper or a probe.

-

Stop point: When pH hits 6.0 and heavy precipitate forms.

-

Let stand at 4°C for 2 hours to complete crystallization.

-

-

Filtration:

Mechanistic Insight (Graphviz)

Understanding the mechanism helps in troubleshooting. The reaction proceeds via a Michael-type addition followed by cyclization.

Figure 2: Simplified reaction pathway. Note that the thiourea anion attacks the ester carbonyl first, followed by cyclization onto the nitrile group.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Traube synthesis using sodium ethoxide).

-

Anderson, G. W., et al. (1945).[3] Studies in Chemotherapy. X. Antithyroid Compounds.[3] Synthesis of 5- and 6-Substituted 2-Thiouracils from

-Oxoesters and Thiourea.[3] Journal of the American Chemical Society, 67(12), 2197–2200.[3] Link -

Sigma-Aldrich. (n.d.). Product Specification: 6-Amino-2-thiouracil.[4][5] Solubility and Physical Properties.[1][2][3][6] Link

Sources

Troubleshooting 13C-NMR signal overlap in pyrimidine derivatives

Topic: Troubleshooting 13C-NMR Signal Overlap in Pyrimidine Derivatives

Status: Operational Ticket Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, NMR Methodology Group[1]

The "Pyrimidine Problem": Why Your Signals Are Overlapping

Pyrimidine derivatives are the backbone of modern oncology and antiviral research (e.g., Fluorouracil, Cytarabine).[1] However, they present a "perfect storm" for 13C-NMR signal overlap due to three intrinsic factors:

-

Nitrogen-Rich Deshielding: The ring contains two nitrogen atoms, pushing C2, C4, and C6 into a narrow downfield window (150–170 ppm), often causing them to stack upon each other or overlap with carbonyl signals from urea/amide moieties.[1]

-

Tautomeric Equilibria: Pyrimidines bearing -OH or -NH₂ groups exist in rapid keto-enol or amino-imino equilibrium.[1] This chemical exchange causes peak broadening (intermediate exchange) or averaged chemical shifts that do not match predicted static structures.[1]

-

Solvent Sensitivity: The electron density of the ring is highly susceptible to hydrogen bonding with solvents, causing shifts of 2–5 ppm that can either resolve or worsen overlap.[1]

Diagnostic Reference: Expected Chemical Shift Ranges

| Carbon Position | Typical Shift ( | Electronic Environment | Common Overlap Suspects |

| C2 | 155 – 170 | Most deshielded (between two N) | Urea carbonyls, Amide C=O[1] |

| C4 / C6 | 150 – 165 | Deshielded (adjacent to one N) | C2, Carboxyls, C=O |

| C5 | 100 – 120 | Shielded (beta to N) | Aromatic CH, Alkenes, C-F (split) |

| C=O[1] (Exocyclic) | 160 – 180 | Urea/Amide carbonyls | Ring C2/C4 |

Troubleshooting Workflows (Q&A Format)

Q1: I see fewer peaks than expected in the aromatic region (150-160 ppm). Are my carbons equivalent?

Diagnosis: Likely accidental equivalence or broadening due to tautomerism.[1] Action: Perform the Solvent Perturbation Protocol .

The Logic: Changing the solvent polarity alters the tautomeric equilibrium and hydrogen bonding network.[2] A shift of even 0.5 ppm is often enough to separate overlapping peaks.[1]

Protocol: Solvent Perturbation

-

Baseline: Record spectrum in DMSO-d6 (Standard).

-

Perturbation A (Proticity): If solubility permits, switch to Methanol-d4 . Methanol donates protons to ring nitrogens, significantly shifting C2 and C4 compared to DMSO.[1]

-

Perturbation B (Acidity): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to your DMSO sample.[1]

Q2: My C5 signal is a mess. It looks like a triplet or doublet, but there are no protons nearby.

Diagnosis: Hidden Fluorine Coupling.[1] Context: If your derivative contains a Fluorine atom (common in drug candidates), you are likely seeing J-coupling, not overlap.[1]

The Logic:

Validation Step: